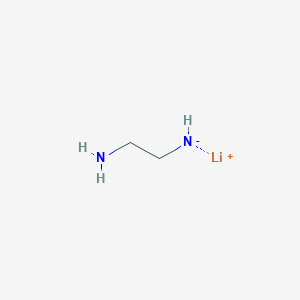

((2-Aminoethyl)amino)lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

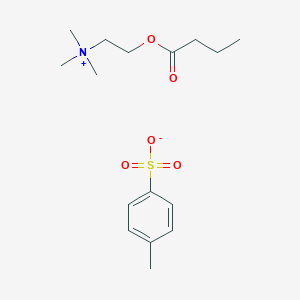

((2-Aminoethyl)amino)lithium, also known as LiAEAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a lithium salt of 2-aminoethylamine, which is a derivative of ethylenediamine. LiAEAE is a highly reactive compound, which makes it an ideal candidate for various chemical reactions and synthesis methods.

Mécanisme D'action

The mechanism of action of ((2-Aminoethyl)amino)lithium is not fully understood, but it is believed to involve the formation of a complex with the target molecule. ((2-Aminoethyl)amino)lithium can act as a nucleophile or a base, depending on the reaction conditions. ((2-Aminoethyl)amino)lithium can also form chelate complexes with metal ions, which makes it an ideal candidate for various metal-catalyzed reactions.

Effets Biochimiques Et Physiologiques

((2-Aminoethyl)amino)lithium has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it should be handled with care due to its highly reactive nature. ((2-Aminoethyl)amino)lithium has been shown to have a significant effect on the central nervous system and can cause sedation and hypothermia in animal models. ((2-Aminoethyl)amino)lithium has also been shown to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.

Avantages Et Limitations Des Expériences En Laboratoire

((2-Aminoethyl)amino)lithium has several advantages for use in laboratory experiments, including its high reactivity, low toxicity, and cost-effectiveness. ((2-Aminoethyl)amino)lithium is also readily available and can be easily synthesized in the laboratory. However, ((2-Aminoethyl)amino)lithium is highly reactive and can react with air and moisture, which makes it challenging to handle. ((2-Aminoethyl)amino)lithium also requires anhydrous conditions for synthesis, which can be challenging to maintain.

Orientations Futures

((2-Aminoethyl)amino)lithium has several potential future directions for research, including its application as a drug delivery system for various therapeutic agents. ((2-Aminoethyl)amino)lithium can also be studied for its potential applications in the synthesis of metal-organic frameworks and porous materials. Additionally, ((2-Aminoethyl)amino)lithium can be studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of ((2-Aminoethyl)amino)lithium and its potential applications in various fields.

Méthodes De Synthèse

((2-Aminoethyl)amino)lithium can be synthesized by reacting 2-aminoethylamine with lithium metal in anhydrous conditions. The reaction takes place at room temperature and produces a white solid, which is ((2-Aminoethyl)amino)lithium. This synthesis method is relatively simple and cost-effective, which makes it an ideal choice for producing large quantities of ((2-Aminoethyl)amino)lithium.

Applications De Recherche Scientifique

((2-Aminoethyl)amino)lithium has been extensively studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. In organic chemistry, ((2-Aminoethyl)amino)lithium is used as a reagent for various chemical reactions, such as Michael addition, Mannich reaction, and Friedel-Crafts alkylation. ((2-Aminoethyl)amino)lithium is also used as a catalyst for polymerization reactions, such as ring-opening polymerization of lactides and cyclic esters. In medicinal chemistry, ((2-Aminoethyl)amino)lithium is being studied for its potential applications as a drug delivery system for various therapeutic agents. ((2-Aminoethyl)amino)lithium has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In material science, ((2-Aminoethyl)amino)lithium is being studied for its potential applications in the synthesis of metal-organic frameworks and porous materials.

Propriétés

Numéro CAS |

1847-46-7 |

|---|---|

Nom du produit |

((2-Aminoethyl)amino)lithium |

Formule moléculaire |

C2H7LiN2 |

Poids moléculaire |

66.1 g/mol |

Nom IUPAC |

lithium;2-aminoethylazanide |

InChI |

InChI=1S/C2H7N2.Li/c3-1-2-4;/h3H,1-2,4H2;/q-1;+1 |

Clé InChI |

CXZAJSLSSDNDHX-UHFFFAOYSA-N |

SMILES isomérique |

[Li+].C(C[NH-])N |

SMILES |

[Li+].C(C[NH-])N |

SMILES canonique |

[Li+].C(C[NH-])N |

Autres numéros CAS |

1847-46-7 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Synonymes |

[(2-aminoethyl)amino]lithium |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)

![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)